molecular formula C11H16O6 B14508145 2,6-Dioxoheptane-1,7-diyl diacetate CAS No. 63181-64-6

2,6-Dioxoheptane-1,7-diyl diacetate

Cat. No.: B14508145
CAS No.: 63181-64-6
M. Wt: 244.24 g/mol
InChI Key: YFMQMLWPHCSAAZ-UHFFFAOYSA-N
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Description

2,6-Dioxoheptane-1,7-diyl diacetate is a diester compound characterized by a seven-carbon (heptane) backbone with ketone groups at positions 2 and 6, and acetyloxy groups at terminal positions 1 and 5. The presence of both ketone and ester functionalities may influence its solubility, thermal stability, and compatibility with polymers like polylactic acid (PLA) .

Properties

CAS No.

63181-64-6

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

(7-acetyloxy-2,6-dioxoheptyl) acetate

InChI

InChI=1S/C11H16O6/c1-8(12)16-6-10(14)4-3-5-11(15)7-17-9(2)13/h3-7H2,1-2H3

InChI Key

YFMQMLWPHCSAAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CCCC(=O)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxoheptane-1,7-diyl diacetate typically involves the reaction of heptane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxoheptane-1,7-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

2,6-Dioxoheptane-1,7-diyl diacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Dioxoheptane-1,7-diyl diacetate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The acetate groups may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Differences :

  • Chain Length : Compound 4 (hexadecane backbone) is significantly longer than 2,6-dioxoheptane-1,7-diyl diacetate (heptane backbone) .
  • Substituents : Compound 4 contains a methoxy group at position 16, whereas the target compound features ketones at positions 2 and 5.

Functional Properties :

  • Solubility Parameters : Compound 4’s Hansen solubility parameters (δp = polar, δh = hydrogen bonding) closely match PLA, enhancing its plasticizing efficiency. The shorter chain and ketone placement in this compound may reduce compatibility with PLA due to differing polarity .
  • Glass Transition Temperature (Tg) : Compound 4 reduces PLA’s Tg by 8–12°C, suggesting superior plasticizing effects compared to other analogs. The target compound’s smaller size might limit its Tg reduction capacity due to reduced molecular flexibility .

Comparison with Poly[oxy-2,6-naphthalenediyloxy(1,7-dioxo-1,7-heptanediyl)]

Structural Differences :

  • Molecular Weight: The polymer (CAS 106912-17-8) has a repeating unit molecular weight of 284.3 g/mol, whereas this compound is a monomeric compound .
  • Backbone Composition : The polymer incorporates naphthalene units, enhancing rigidity, while the target compound’s heptane backbone offers flexibility.

Functional Properties :

  • Applications : The polymer’s aromatic structure suggests use in high-temperature or mechanical stress environments, whereas the target compound’s smaller size may favor roles as a plasticizer or crosslinking agent .

Data Tables

Table 1. Structural and Functional Comparison of this compound with Analogs

Property This compound 16-Methoxy,16-Oxohexadecane-1,7-diyl Diacetate Poly[oxy-2,6-naphthalenediyloxy(1,7-dioxo-1,7-heptanediyl)]
Molecular Weight ~216.2 g/mol (estimated) ~370.5 g/mol 284.3 g/mol (repeating unit)
Backbone Length 7 carbons 16 carbons Polymer (naphthalene-heptane repeat)
Key Functional Groups 2,6-diketone; 1,7-diacetate 16-methoxy,16-ketone; 1,7-diacetate 1,7-diketone; naphthalene-oxy linkages
Solubility in PLA Likely moderate (inferred) High Low (polymer incompatibility)
Tg Reduction in PLA Not reported 8–12°C Not applicable

Table 2. Hansen Solubility Parameters (Hypothetical Comparison)

Compound δd (Dispersion) δp (Polar) δh (Hydrogen Bonding)
PLA 18.6 9.3 6.0
16-Methoxy,16-Oxohexadecane Diacetate 17.8 9.1 5.8
This compound ~18.0 (estimated) ~10.0 (estimated) ~6.5 (estimated)

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